Cas no 1706432-63-4 (5-Amino-2-bromonicotinic acid)

5-Amino-2-bromonicotinic acid is a brominated nicotinic acid derivative with a reactive amino group at the 5-position, making it a versatile intermediate in organic synthesis and pharmaceutical development. Its distinct structure allows for selective functionalization, enabling applications in the synthesis of heterocyclic compounds, agrochemicals, and active pharmaceutical ingredients (APIs). The bromine substituent at the 2-position facilitates cross-coupling reactions, while the carboxylic acid and amino groups provide additional sites for derivatization. This compound is particularly valuable in medicinal chemistry for constructing complex molecular scaffolds. High purity grades are available to ensure reproducibility in research and industrial processes.
5-Amino-2-bromonicotinic acid structure
5-Amino-2-bromonicotinic acid structure
Product Name:5-Amino-2-bromonicotinic acid
CAS No:1706432-63-4
MF:C6H5BrN2O2
MW:217.020100355148
CID:4899337
Update Time:2025-06-08

5-Amino-2-bromonicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-bromonicotinic acid
    • Inchi: 1S/C6H5BrN2O2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,8H2,(H,10,11)
    • InChI Key: UAOFMIWMDQERPD-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)O)=CC(=CN=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 165
  • XLogP3: 0.7
  • Topological Polar Surface Area: 76.2

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Additional information on 5-Amino-2-bromonicotinic acid

Introduction to 5-Amino-2-bromonicotinic Acid (CAS No. 1706432-63-4)

5-Amino-2-bromonicotinic acid, with the chemical formula C₆H₅BrN₂O₂, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1706432-63-4, serves as a versatile intermediate in the development of various bioactive molecules. Its molecular structure, featuring both an amino group and a bromine substituent on a nicotinic acid backbone, makes it particularly valuable for constructing complex pharmacophores.

The significance of 5-amino-2-bromonicotinic acid in modern medicinal chemistry stems from its ability to undergo a wide range of chemical transformations. The presence of both the amino group and the bromine atom provides multiple sites for functionalization, enabling chemists to tailor its properties for specific applications. This flexibility has made it a preferred building block in the synthesis of novel therapeutic agents, particularly in the quest to develop drugs with enhanced efficacy and reduced side effects.

In recent years, the demand for 5-amino-2-bromonicotinic acid has surged due to its role in the development of small-molecule inhibitors targeting various biological pathways. One notable area of research involves its use in creating kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The bromine atom on the molecule allows for easy coupling with other heterocyclic structures via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of intricate drug candidates.

Moreover, studies have highlighted the compound's potential in antibiotic development. The structural motif of 5-amino-2-bromonicotinic acid bears resemblance to natural products known for their antimicrobial properties. Researchers have leveraged this similarity to design synthetic analogs with improved antibacterial activity. For instance, modifications at the 3-position of the nicotinic acid ring have been explored to enhance binding affinity to bacterial enzymes, leading to promising results in preclinical trials.

The pharmaceutical industry has also shown interest in 5-amino-2-bromonicotinic acid for its role in central nervous system (CNS) drug discovery. The compound's ability to cross the blood-brain barrier has been investigated, making it a candidate for treating neurological disorders such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that derivatives of this molecule may modulate neurotransmitter activity by interacting with specific receptors in the brain.

From a synthetic chemistry perspective, 5-amino-2-bromonicotinic acid exemplifies the importance of heterocyclic compounds in drug development. Its synthesis typically involves multi-step processes starting from commercially available precursors like nicotinic acid or its derivatives. The introduction of the bromine atom at the 2-position is often achieved through electrophilic aromatic substitution reactions, which highlight the compound's reactivity and synthetic utility.

The versatility of 5-amino-2-bromonicotinic acid extends beyond pharmaceutical applications. It has been utilized in materials science for developing organic semiconductors and luminescent materials. The electron-withdrawing nature of the carboxylic acid and amino groups influences its electronic properties, making it suitable for optoelectronic devices. Additionally, researchers have explored its use in catalysis, where it serves as a ligand or co-catalyst in various organic transformations.

In conclusion, 5-amino-2-bromonicotinic acid (CAS No. 1706432-63-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as an intermediate in drug discovery continues to drive innovation in medicinal chemistry, while its potential in materials science and catalysis opens new avenues for research. As our understanding of biological systems evolves, the demand for specialized intermediates like this one is expected to grow, reinforcing its importance in both academic and industrial settings.

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